4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
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Overview
Description
4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes a bromobenzyl group, a methoxyphenyl group, and a pyrazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol typically involves multiple steps, including the formation of the pyrazol ring and the introduction of the bromobenzyl and methoxyphenyl groups. Common reagents used in the synthesis include bromobenzyl bromide, methoxyphenyl hydrazine, and methyl acetoacetate. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce benzyl derivatives.
Scientific Research Applications
4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The bromobenzyl and methoxyphenyl groups contribute to its binding affinity and specificity for certain enzymes or receptors. The pyrazol ring plays a crucial role in stabilizing the compound’s structure and enhancing its reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
- 4-(4-fluorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
- 4-(4-methylbenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
Uniqueness
4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is unique due to the presence of the bromine atom in the bromobenzyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring substituted with a bromobenzyl group and a methoxyphenyl moiety. This structural arrangement is crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial effects of pyrazole derivatives. For instance, compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values against various bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 50 |
This compound | Escherichia coli | 75 |
Other derivatives | Pseudomonas aeruginosa | <125 |
These results indicate that the presence of halogen substituents enhances the antibacterial properties of pyrazole derivatives, as shown in comparative studies .
Antifungal Activity
The antifungal potential of this compound has also been investigated. In vitro assays revealed that it exhibits notable activity against fungal pathogens such as Candida albicans. The compound's efficacy was evaluated using the broth microdilution method, yielding promising results:
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
This compound | Candida albicans | 40 |
Other derivatives | Aspergillus niger | 60 |
These findings suggest that the compound could serve as a lead structure for developing new antifungal agents .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well-documented. A study demonstrated that compounds with similar structures inhibited cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The following table summarizes the COX inhibition data:
The compound's mechanism involves the modulation of inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.
Antitumor Activity
In vitro studies have also indicated that this pyrazole derivative exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant activity against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer):
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
These results highlight the potential of this compound as an antitumor agent, warranting further investigation into its mechanisms and efficacy .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of pyrazole derivatives. One study synthesized a series of brominated pyrazoles and evaluated their biological activities, confirming that modifications to the pyrazole core significantly influenced their pharmacological profiles.
Properties
Molecular Formula |
C18H17BrN2O2 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H17BrN2O2/c1-12-15(11-13-7-9-14(19)10-8-13)18(22)21(20-12)16-5-3-4-6-17(16)23-2/h3-10,20H,11H2,1-2H3 |
InChI Key |
YLFVCPRORVLNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2OC)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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